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molecular formula C26H30BrO2P B3053311 Phosphonium, (7-carboxyheptyl)triphenyl-, bromide CAS No. 52956-93-1

Phosphonium, (7-carboxyheptyl)triphenyl-, bromide

Cat. No. B3053311
M. Wt: 485.4 g/mol
InChI Key: FZBHOQVRBBGPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242174B2

Procedure details

A solution of 7-bromoheptanoic acid (5.000 g, 23.913 mmol) and PPh3 (6.899 g, 26.304 mmol) in 50 mL of toluene was refluxed for 63 h. After cooling to room temperature, the solvent was removed under reduced pressure and the residue was tritiated with ether three times and dried in vacuum to give the title compound as a white foam solid (9.240 g, 82% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.899 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9].[CH:11]1[CH:16]=[CH:15][C:14]([P:17]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:13][CH:12]=1.[C:30]1(C)C=CC=CC=1>>[Br-:1].[C:8]([CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:30][P+:17]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1)([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([OH:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCCCC(=O)O
Name
Quantity
6.899 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(=O)(O)CCCCCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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